Ethyl3-fluoro-2-methylpropanoate
Description
Ethyl 3-fluoro-2-methylpropanoate is an aliphatic ester featuring a fluorine atom at the C3 position and a methyl group at the C2 position of the propanoate backbone. This article leverages data from closely related compounds to infer properties and compare functional group effects.
Properties
IUPAC Name |
ethyl 3-fluoro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKXNXFCZXTPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ethyl 3-fluoro-2-methylpropanoate often involves continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-fluoro-2-methylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Nucleophilic Substitution: Various substituted esters.
Hydrolysis: 3-fluoro-2-methylpropanoic acid and ethanol.
Reduction: 3-fluoro-2-methylpropanol.
Scientific Research Applications
Ethyl 3-fluoro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methylpropanoate largely depends on its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. In drug discovery, it is often studied for its ability to modulate enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below synthesizes key structural, molecular, and substituent data for Ethyl 3-fluoro-2-methylpropanoate and analogous fluorinated esters:
Key Comparative Insights:
Fluorine Substitution Patterns: Mono- vs. Poly-fluorination: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate and Ethyl 3-(2-fluorophenyl)-3-oxopropanoate highlight how a single fluorine atom on aliphatic or aromatic positions impacts polarity and boiling points. In contrast, trifluoromethyl groups (e.g., ) drastically increase electronegativity and metabolic stability, often used in agrochemicals .
Functional Group Diversity: Amino Groups: The amino substituent in introduces basicity, enabling salt formation and pharmaceutical applications (e.g., prodrugs). Ketones and Aromatic Rings: Compounds like and exhibit π-π stacking capabilities due to aromatic rings, affecting solubility and UV absorption.
Heterocyclic and Halogenated Analogues: Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate combines halogenated aromatic and heterocyclic motifs, common in herbicide design. The isoxazole ring enhances bioactivity and thermal stability.
Molecular Weight Trends :
- Aliphatic derivatives (e.g., ) have lower molar masses (~185 g/mol) compared to aromatic analogs (~210–297 g/mol), influencing volatility and diffusion rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
